molecular formula C9H7FN6 B14446300 7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 77869-26-2

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B14446300
CAS No.: 77869-26-2
M. Wt: 218.19 g/mol
InChI Key: MLZKOVXPLOJIPV-UHFFFAOYSA-N
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Description

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a triazinoindole core, which is a fused ring system combining an indole and a triazine ring, with a fluorine atom at the 7-position and a hydrazinyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazinyl group or other functional groups present in the molecule.

    Substitution: The fluorine atom and hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted triazinoindole derivatives.

Scientific Research Applications

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole involves its ability to bind to iron ions. This binding can disrupt the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . This suggests that the compound’s mechanism of action is at least partially mediated through its interaction with iron ions and the subsequent induction of apoptosis via the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which includes a fluorine atom at the 7-position and a hydrazinyl group at the 3-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

77869-26-2

Molecular Formula

C9H7FN6

Molecular Weight

218.19 g/mol

IUPAC Name

(7-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

InChI

InChI=1S/C9H7FN6/c10-4-1-2-5-6(3-4)12-8-7(5)15-16-9(13-8)14-11/h1-3H,11H2,(H2,12,13,14,16)

InChI Key

MLZKOVXPLOJIPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC3=C2N=NC(=N3)NN

Origin of Product

United States

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